molecular formula C5H9NO3 B6329090 (R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one CAS No. 1315020-11-1

(R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one

Cat. No.: B6329090
CAS No.: 1315020-11-1
M. Wt: 131.13 g/mol
InChI Key: NOGODPXRSZBASZ-SCSAIBSYSA-N
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Description

®-5-(Hydroxymethyl)-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its hydroxymethyl group at the 5-position and a methyl group at the 3-position on the oxazolidinone ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Hydroxymethyl)-3-methyloxazolidin-2-one typically involves the reaction of N-phenylcarbamic acid methyl ester with R-(-)-glycidyl butyrate in the presence of butyllithium. The reaction is carried out in tetrahydrofuran at low temperatures (around -78°C) and involves several steps, including the addition of reagents and extraction processes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-5-(Hydroxymethyl)-3-methyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

®-5-(Hydroxymethyl)-3-methyloxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly antibiotics.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-(Hydroxymethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity. The oxazolidinone ring structure also plays a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(Hydroxymethyl)-3-phenyl-oxazolidin-2-one: Similar structure but with a phenyl group instead of a methyl group.

    ®-5-(Hydroxymethyl)-3-ethyl-oxazolidin-2-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

®-5-(Hydroxymethyl)-3-methyloxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(5R)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-6-2-4(3-7)9-5(6)8/h4,7H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGODPXRSZBASZ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](OC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637343-86-3
Record name (5S)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one
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